3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
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Overview
Description
3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is an organic compound that features a benzamide core substituted with a fluorine atom, a hydroxy group, and a thiophene ring
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives, which this compound belongs to, are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities .
Result of Action
It is known that thiophene derivatives can exhibit a variety of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide.
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Introduction of the Hydroxy Group: : The hydroxy group can be introduced via a nucleophilic substitution reaction. For instance, the benzamide can be reacted with an epoxide under basic conditions to introduce the hydroxy group.
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Attachment of the Thiophene Ring: : The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where the benzamide is reacted with a thiophene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it a useful tool in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and infections.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-{2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}benzamide: Similar structure but with the thiophene ring attached at a different position.
3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide: Similar structure but with a chlorine atom instead of fluorine.
3-fluoro-N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}benzamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The unique combination of a fluorine atom, hydroxy group, and thiophene ring in 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide imparts distinct chemical and biological properties. The fluorine atom enhances lipophilicity and binding affinity, the hydroxy group allows for hydrogen bonding, and the thiophene ring provides π-π interaction capabilities, making this compound particularly versatile in various applications.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROGZSGWZUXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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